molecular formula C19H14Cl2N4O B10797996 3-(2,3-Dichlorophenyl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine

3-(2,3-Dichlorophenyl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B10797996
M. Wt: 385.2 g/mol
InChI Key: NMFGGQYGCNANQR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-351 typically involves multiple steps, starting with the preparation of the aminothieno pyrimidine coreThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of OSM-S-351 involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The process may also involve continuous flow chemistry techniques to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

OSM-S-351 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

OSM-S-351 has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of malaria and other parasitic diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of OSM-S-351 involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of Plasmodium falciparum asparagine tRNA synthetase, which is crucial for protein synthesis in the malaria parasite. This inhibition leads to the disruption of protein translation and activation of the amino acid starvation response, ultimately resulting in the death of the parasite .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

OSM-S-351 stands out due to its specific inhibition of Plasmodium falciparum asparagine tRNA synthetase, which is not commonly observed in other similar compounds. This unique mechanism of action makes it a promising candidate for further research and development .

Properties

Molecular Formula

C19H14Cl2N4O

Molecular Weight

385.2 g/mol

IUPAC Name

3-(2,3-dichlorophenyl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C19H14Cl2N4O/c20-15-8-4-7-14(18(15)21)19-24-23-16-11-22-12-17(25(16)19)26-10-9-13-5-2-1-3-6-13/h1-8,11-12H,9-10H2

InChI Key

NMFGGQYGCNANQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CN=CC3=NN=C(N23)C4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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